molecular formula H8N2O6S2 B1253098 Ammonium dithionate

Ammonium dithionate

Cat. No.: B1253098
M. Wt: 196.21 g/mol
InChI Key: MVWDMDKITGEAOA-UHFFFAOYSA-N
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Description

Ammonium dithionate, also known as Ammonium dithionate, is a useful research compound. Its molecular formula is H8N2O6S2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

H8N2O6S2

Molecular Weight

196.21 g/mol

InChI

InChI=1S/2H3N.H2O6S2/c;;1-7(2,3)8(4,5)6/h2*1H3;(H,1,2,3)(H,4,5,6)

InChI Key

MVWDMDKITGEAOA-UHFFFAOYSA-N

Canonical SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)S(=O)(=O)[O-]

Synonyms

ammonium dithionate

Origin of Product

United States

Q & A

Q. What are the established laboratory methods for synthesizing ammonium dithionate, and how do reaction conditions influence product purity?

Ammonium dithionate can be synthesized via oxidation of ammonium bisulfite (NH4_4HSO3_3) using manganese dioxide (MnO2_2) under acidic conditions. Critical parameters include:

  • pH : Optimal yields are achieved at pH 2–4, as lower pH accelerates radical-mediated oxidation pathways .
  • Temperature : Higher temperatures (e.g., 40–60°C) enhance reaction rates but may promote decomposition; apparent activation energy for dithionate formation is ~7 kJ/mol .
  • Oxidant concentration : Excess SO2_2 or MnO2_2 improves conversion efficiency but requires post-synthesis purification to remove byproducts like sulfate (SO42_4^{2-}) . Methodological tip: Use ion chromatography (IC) to monitor dithionate and sulfate levels during synthesis .

Q. How can dithionate ions be quantitatively analyzed in complex matrices such as leaching solutions or environmental samples?

Ion chromatography (IC) with suppressed conductivity detection is the gold standard. Key optimizations include:

  • Mobile phase : Gradient elution with KOH (e.g., 1.2 mL/min flow rate) separates dithionate (S2_2O62_6^{2-}) and sulfate (SO42_4^{2-}) with detection limits of 0.63 mg/L and 0.42 mg/L, respectively .
  • Validation : Calibrate with standards in the 5–200 mg/L range and validate accuracy (99.5–111%) using spiked recovery tests .
  • Interference mitigation : Pre-treat samples to remove particulates and competing anions (e.g., sulfite) .

Q. What key chemical properties of ammonium dithionate make it suitable for experimental applications?

  • Stability : Aqueous solutions resist decomposition under boiling conditions, making it reliable for long-term studies .
  • Redox behavior : The dithionate ion (S2_2O62_6^{2-}) is stable against mild oxidants but converts to sulfate under strong oxidizing conditions, enabling controlled redox studies .
  • Ligand capability : Acts as a bidentate ligand in coordination chemistry, useful for synthesizing metal complexes .

Advanced Research Questions

Q. What factors control the reaction kinetics of ammonium dithionate formation in sulfur(IV)-iron(III) systems?

The iron(III)-catalyzed autoxidation of sulfur(IV) follows a radical mechanism:

  • Rate-determining step : Oxidation of HSO3_3^- radicals by Fe(III), with reaction orders of 0.955 for H+^+ and 1.014 for HSO3_3^- .
  • pH dependence : Lower pH (2–4) accelerates radical generation but may shift products toward sulfate if Fe(III) is depleted .
  • Catalyst inhibitors : Cr3+^{3+} and Cu2+^{2+} suppress dithionate yields by competing for SO2_2 binding sites . Methodological note: Use kinetic modeling with parameters like k2/k3k_2/k_3 (rate constant ratio) to predict product distributions .

Q. Why do studies report contradictory dithionate yields under similar experimental conditions, and how can these discrepancies be resolved?

Discrepancies arise from:

  • Analytical limitations : Traditional dichromate oxidation methods overestimate sulfate by ignoring unreacted dithionate, whereas IC provides precise speciation .
  • Equilibrium effects : Ionic strength and temperature variations alter equilibrium constants (e.g., Kc1K_{c1}, Kh1K_{h1}), affecting FeSO3+_3^+ complex stability . Resolution strategy: Normalize data using dimensionless A[SIV]A[S^{IV}] (accounts for [H+^+], ionic strength) and validate with computational simulations .

Q. What structural and electronic properties make ammonium dithionate superior to potassium or barium dithionate in EPR dosimetry?

  • Narrow EPR linewidth : Ammonium dithionate’s theoretical spatial resolution (0.3 mm) outperforms potassium dithionate (0.3–0.625 mm) due to reduced paramagnetic broadening .
  • Radical stability : γ-irradiation generates stable SO3_3^- radicals, detectable even at low doses (e.g., brachytherapy applications) .
  • Crystalline structure : Staggered S2_2O62_6^{2-} configuration minimizes lattice distortions, enhancing dosimeter reproducibility .

Q. How can the formation of ammonium dithionate be selectively enhanced in multi-product sulfur oxidation systems?

  • Radical scavengers : Add tert-butanol to quench competing OH^- radicals, directing the pathway toward dithionate .
  • Catalyst tuning : Use MnO2_2 electrodes to regenerate Fe(III) catalysts, maintaining high [Fe3+^{3+}]/[SIV^{IV}] ratios and suppressing sulfate formation .
  • O2_2 control : Limit O2_2 influx to reduce sulfate production, as dithionate formation is O2_2-independent .

Methodological Notes

  • Data validation : Cross-reference experimental yields with computational models (e.g., surface complexation theory) to verify mechanistic assumptions .
  • EPR protocol : For dosimetry, calibrate ammonium dithionate tablets using homogenously irradiated standards and pixel-size-adjusted 2D imaging .

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